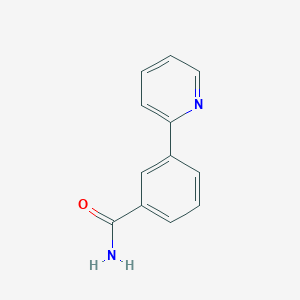

3-(Pyridin-2-yl)benzamide

CAS No.:

Cat. No.: VC18318141

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O |

|---|---|

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 3-pyridin-2-ylbenzamide |

| Standard InChI | InChI=1S/C12H10N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h1-8H,(H2,13,15) |

| Standard InChI Key | WVCMHENBRUZCCY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)N |

Introduction

Synthetic Methodologies

Suzuki Cross-Coupling

A fragment-based approach, as described in kinase inhibitor studies, involves Suzuki-Miyaura cross-coupling to introduce aromatic groups. For example, 5-bromo-2-methoxypyridin-3-amine undergoes coupling with aryl boronic acids to yield biaryl intermediates, followed by deprotection to form 3-aminopyridin-2-one derivatives . Adapting this method, 3-(Pyridin-2-yl)benzamide could be synthesized via coupling of 3-bromobenzamide with pyridin-2-ylboronic acid.

Hofmann Rearrangement

The Hofmann rearrangement offers an alternative route. Starting from nitrile precursors, hydrolysis to carboxamides followed by rearrangement yields substituted benzamides. This method was employed to synthesize 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one (15), demonstrating the feasibility of generating pyridine-containing benzamides .

Amidation Strategies

Biological Activity and Mechanisms

Kinase Inhibition

3-(Pyridin-2-yl)benzamide derivatives exhibit inhibitory activity against mitotic kinases such as MPS1 and Aurora kinases. Compound 3 (3-amino-5-(pyridin-4-yl)pyridin-2-one) demonstrated values of 1.2 µM (MPS1) and 2.3 µM (Aurora A), with ligand efficiencies exceeding 0.4 . Modifications like quinoline substitution (compound 6) enhanced potency against Aurora B (), underscoring the role of aromatic extensions in target engagement .

Glucokinase Activation

In antidiabetic research, N-pyridin-2-yl benzamide analogs act as allosteric activators of glucokinase (GK). Compound 5e (a nitro-substituted derivative) achieved a GK fold activation of 2.1 and reduced blood glucose levels by 42% in oral glucose tolerance tests, rivaling metformin’s efficacy . The pyridine ring’s nitrogen forms critical hydrogen bonds with GK’s allosteric site, stabilizing the active conformation.

Selectivity and Toxicity

While early analogs showed broad kinase inhibition (e.g., compound 24 inhibited 77% of a 26-kinase panel) , strategic substitutions improve selectivity. Introducing methylaminopyrimidine (compound 7) reduced off-target effects while retaining nM-level potency against MPS1 . Toxicity studies remain limited, but in vivo trials of GK activators reported minimal adverse effects at therapeutic doses .

Therapeutic Applications

Oncology

MPS1 and Aurora kinases are overexpressed in cancers, making 3-(Pyridin-2-yl)benzamide derivatives potential antimitotic agents. Preclinical models show that dual inhibition of these kinases induces mitotic catastrophe in HeLa cells, with IC values below 1 µM .

Diabetes Management

GK activators enhance hepatic glucose uptake and insulin secretion. Compound 5e’s efficacy in lowering postprandial glucose (AUC reduction: 35%) positions it as a candidate for type 2 diabetes therapy .

Structural Analogs and Comparative Analysis

The urea derivative exhibits lower solubility due to hydrogen-bonding capacity, while quinoline-containing analogs broaden antibacterial scope. Nitro groups enhance GK activation but may increase metabolic instability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume